N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[5-(furan-2-yl)-1,2-oxazol-3-yl]acetamide
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Overview
Description
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[5-(furan-2-yl)-1,2-oxazol-3-yl]acetamide is a complex organic compound that features a benzodioxin ring, a furan ring, and an oxazole ring. Compounds with such structures are often of interest in medicinal chemistry and materials science due to their potential biological activities and unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[5-(furan-2-yl)-1,2-oxazol-3-yl]acetamide likely involves multiple steps, including the formation of the benzodioxin, furan, and oxazole rings, followed by their coupling to form the final product. Typical synthetic routes might include:
Formation of Benzodioxin Ring: This could be achieved through cyclization reactions involving catechol derivatives.
Formation of Furan Ring: Furan rings are often synthesized via the Paal-Knorr synthesis or other cyclization methods.
Formation of Oxazole Ring: Oxazole rings can be synthesized through cyclodehydration reactions involving amino alcohols and carboxylic acids.
Coupling Reactions: The final step would involve coupling the different ring systems under appropriate conditions, possibly using reagents like coupling agents (e.g., EDC, DCC) and catalysts.
Industrial Production Methods
Industrial production methods would scale up the laboratory synthesis, optimizing reaction conditions for yield, purity, and cost-effectiveness. This might involve continuous flow reactors, high-throughput screening of reaction conditions, and the use of robust catalysts.
Chemical Reactions Analysis
Types of Reactions
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[5-(furan-2-yl)-1,2-oxazol-3-yl]acetamide can undergo various chemical reactions, including:
Oxidation: The compound might be oxidized at different positions on the rings.
Reduction: Reduction reactions could target specific functional groups within the molecule.
Substitution: Electrophilic or nucleophilic substitution reactions could occur, especially on the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄), chromium trioxide (CrO₃), and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) might be used.
Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻) could be employed.
Major Products
The major products would depend on the specific reaction conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution could introduce new functional groups.
Scientific Research Applications
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[5-(furan-2-yl)-1,2-oxazol-3-yl]acetamide could have various applications in scientific research:
Chemistry: As a building block for more complex molecules or as a ligand in coordination chemistry.
Biology: Potential use as a probe or inhibitor in biochemical assays.
Medicine: Investigation of its pharmacological properties for potential therapeutic applications.
Industry: Use in the development of new materials or as a catalyst in chemical processes.
Mechanism of Action
The mechanism of action would depend on the specific biological or chemical context in which the compound is used. It might interact with molecular targets such as enzymes, receptors, or nucleic acids, modulating their activity through binding or chemical modification.
Comparison with Similar Compounds
Similar Compounds
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[5-(furan-2-yl)-1,2-oxazol-3-yl]acetamide: can be compared with other compounds featuring benzodioxin, furan, or oxazole rings.
Benzodioxin Derivatives: Compounds like 1,4-benzodioxane.
Furan Derivatives: Compounds like furfural or furan-2-carboxylic acid.
Oxazole Derivatives: Compounds like 2-methyl-4,5-dihydro-1,3-oxazole.
Uniqueness
The uniqueness of this compound lies in its combination of three distinct ring systems, which could confer unique chemical and biological properties not found in simpler analogs.
Properties
IUPAC Name |
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[5-(furan-2-yl)-1,2-oxazol-3-yl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N2O5/c20-17(10-12-9-16(24-19-12)13-2-1-5-21-13)18-11-3-4-14-15(8-11)23-7-6-22-14/h1-5,8-9H,6-7,10H2,(H,18,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QORPNOHVLRXYAE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(O1)C=CC(=C2)NC(=O)CC3=NOC(=C3)C4=CC=CO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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